Carbamyltaurine

Description

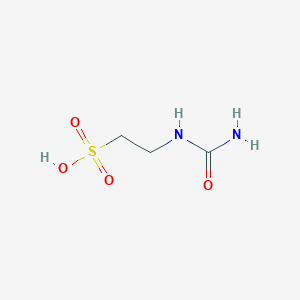

Carbamyltaurine (氨甲酰牛磺酸), chemically known as 2-(carbamoylamino)ethanesulfonic acid, is a carbamylated derivative of taurine (2-aminoethanesulfonic acid) . It is synthesized via myeloperoxidase (MPO)-catalyzed reactions involving taurine and cyanide or cyanate under physiological conditions . The formation of this compound has been confirmed through mass spectrometry (MS) and tandem MS (MS/MS) analyses, with a molecular ion peak at m/z 167.0109 for the ¹²C isotope . This compound is implicated in inflammatory processes, where MPO activity generates reactive intermediates that modify taurine .

Properties

CAS No. |

29346-57-4 |

|---|---|

Molecular Formula |

C3H8N2O4S |

Molecular Weight |

168.17 g/mol |

IUPAC Name |

2-(carbamoylamino)ethanesulfonic acid |

InChI |

InChI=1S/C3H8N2O4S/c4-3(6)5-1-2-10(7,8)9/h1-2H2,(H3,4,5,6)(H,7,8,9) |

InChI Key |

LEUTZZGRQWHOFW-UHFFFAOYSA-N |

SMILES |

C(CS(=O)(=O)O)NC(=O)N |

Canonical SMILES |

C(CS(=O)(=O)O)NC(=O)N |

Synonyms |

carbamyltaurine |

Origin of Product |

United States |

Comparison with Similar Compounds

Homocitrulline

Homocitrulline (carbamyllysine) is a carbamylated lysine residue, often formed through non-enzymatic reactions between lysine and urea-derived cyanate. Unlike Carbamyltaurine, which is derived from taurine, homocitrulline is associated with protein modification in conditions like atherosclerosis . Analytical differentiation is achieved via electrospray ionization quadrupole time-of-flight (ESI-QTOF) MS:

Carbamyl Phosphate

Carbamyl phosphate, a key intermediate in the urea cycle and pyrimidine biosynthesis, shares the carbamyl functional group with this compound. However, its structure (carbamyl-bound phosphate) and metabolic roles (e.g., citrulline synthesis) are distinct .

Other Taurine Derivatives

Mass Spectrometry Parameters

| Compound | Ionization Mode | m/z (¹²C) | Collision Energy (V) | Key Fragments |

|---|---|---|---|---|

| This compound | Negative | 167.0109 | 1 | 124.0073 (taurine fragment) |

| Homocitrulline | Positive | ~190.1* | 1 | 84.0444 (lysine fragment) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.